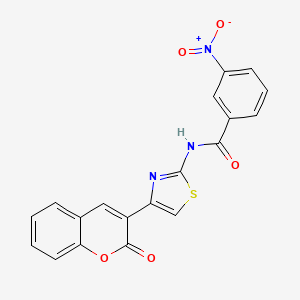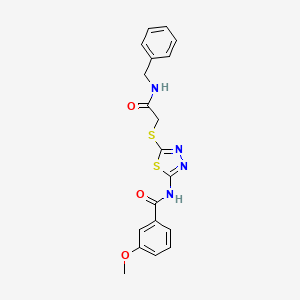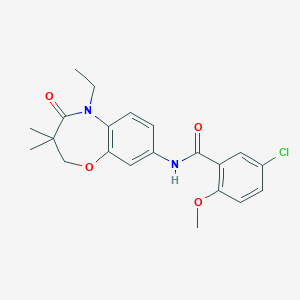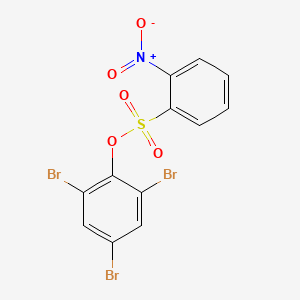
3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a thiazole ring, and a chromenone moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step reactions One common method starts with the preparation of the chromenone moiety, which is then coupled with a thiazole derivative
Preparation of Chromenone Moiety: The chromenone moiety can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Coupling with Thiazole Derivative: The chromenone derivative is then reacted with a thiazole derivative under basic conditions to form the desired intermediate.
Introduction of Nitro Group and Benzamide Linkage: The final step involves nitration of the aromatic ring followed by the formation of the benzamide linkage through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chromenone moiety can undergo reduction to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, dihydro derivatives, and various substituted aromatic compounds.
科学的研究の応用
3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chromenone and thiazole moieties can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 3-(2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)hydrazono)indolin-2-ones
- 4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid
- 2,4-disubstituted thiazole derivatives
Uniqueness
3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the nitro group, chromenone moiety, and thiazole ring in a single molecule allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.
特性
IUPAC Name |
3-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O5S/c23-17(12-5-3-6-13(8-12)22(25)26)21-19-20-15(10-28-19)14-9-11-4-1-2-7-16(11)27-18(14)24/h1-10H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOODNXQJDMKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2855139.png)

![N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2855143.png)



![N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2855151.png)
![2-Morpholino-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2855153.png)
![2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2855154.png)
![(1s,3r)-methyl 3-[(tert-butoxycarbonyl)-amino]cyclopentanecarboxylate](/img/structure/B2855156.png)
![{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate](/img/structure/B2855157.png)
![(2E)-3-[5-(3-fluorophenyl)furan-2-yl]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2855158.png)

